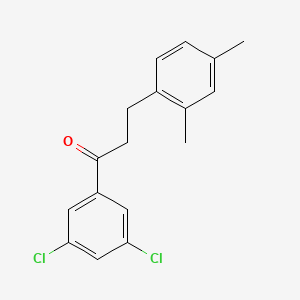

3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

Description

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-11-3-4-13(12(2)7-11)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERWXHGOCKIXFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644706 |

Source

|

| Record name | 1-(3,5-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898794-52-0 |

Source

|

| Record name | 1-(3,5-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone is a complex aromatic ketone of significant interest in medicinal chemistry and drug discovery. Its multifaceted structure, featuring a dichlorinated phenyl ring and a dimethylphenyl moiety, suggests a potential for diverse biological activities. As with any novel compound under investigation, a thorough understanding of its physicochemical properties is paramount. These properties govern its behavior in biological systems, influence its suitability for various formulations, and dictate the analytical methods required for its characterization. This guide provides a comprehensive overview of the predicted and expected physicochemical properties of this compound, along with detailed experimental protocols for their determination and characterization.

Molecular Structure and Basic Information

Chemical Name: 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

Molecular Formula: C₁₇H₁₆Cl₂O

Molecular Weight: 307.22 g/mol

Chemical Structure:

Caption: Chemical structure of 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone.

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Rationale and Comparative Analysis |

| Melting Point (°C) | Solid at room temperature; likely in the range of 80-150 °C | The presence of two aromatic rings, chlorine substituents, and a ketone group contributes to a rigid structure with significant intermolecular forces (dipole-dipole and van der Waals), suggesting a solid state with a relatively high melting point. For comparison, 3',5'-dichloroacetophenone has a melting point of 26 °C, and the addition of the bulky 3-(2,4-dimethylphenyl)propyl group would be expected to significantly increase the melting point due to increased molecular weight and surface area. |

| Boiling Point (°C) | > 400 °C (Predicted) | A high boiling point is expected due to the large molecular weight and polar nature of the molecule. For a related compound, 3',4'-dichloro-3-(3,5-dimethylphenyl)propiophenone, the predicted boiling point is approximately 445 °C.[1] |

| Aqueous Solubility | Very low | The molecule is predominantly hydrophobic due to the two aromatic rings and the hydrocarbon chain. The polar ketone group offers a site for hydrogen bonding with water, but its contribution is likely outweighed by the large nonpolar surface area. The two chlorine atoms also contribute to its hydrophobicity. |

| Solubility in Organic Solvents | Soluble in moderately polar to nonpolar organic solvents | Expected to be soluble in solvents like dichloromethane, chloroform, ethyl acetate, acetone, and toluene.[2] The "like dissolves like" principle suggests that its aromatic and hydrocarbon character will favor solubility in these types of solvents. |

| logP (Octanol-Water Partition Coefficient) | ~5.5 (Predicted) | The high positive logP value indicates a strong preference for the lipid (octanol) phase over the aqueous phase, classifying it as a lipophilic compound. This is consistent with its predicted low aqueous solubility. A similar compound, 3',4'-dichloro-3-(2,5-dimethylphenyl)propiophenone, has a computed XLogP3 of 5.5.[3] |

| pKa | Not ionizable under physiological pH | The molecule lacks acidic or basic functional groups that would ionize within the typical physiological pH range. The ketone is a very weak base. |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | This value, calculated based on the oxygen atom, is relatively low, further indicating the molecule's predominantly nonpolar and lipophilic character.[3] |

Experimental Determination of Physicochemical Properties

The following section details the standard experimental protocols for determining the key physicochemical properties of a novel solid organic compound like 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone.

Melting Point Determination: Capillary Method

The capillary method is a straightforward and widely used technique for determining the melting point of a crystalline solid.[4]

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[5]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Rapid Heating (optional): For an unknown compound, it is often efficient to first perform a rapid heating to determine an approximate melting range.[5]

-

Accurate Determination: For a precise measurement, start heating at a rate that brings the temperature to about 15-20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute.[6]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[6] A pure compound will typically have a sharp melting range of 1-2°C.

Caption: Workflow for melting point determination by the capillary method.

Aqueous Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[7]

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of purified water in a sealed flask. The presence of undissolved solid is crucial.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the aqueous phase from the undissolved solid by centrifugation or filtration. Care must be taken to avoid carryover of solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the clear aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solubility Calculation: The determined concentration represents the aqueous solubility of the compound at that temperature.

Caption: Workflow for aqueous solubility determination by the shake-flask method.

Structural Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

-

Expected Absorptions:

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1685-1705 cm⁻¹. The conjugation of the carbonyl group with the dichlorinated aromatic ring will lower the frequency from that of a typical aliphatic ketone.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium to strong bands in the 2850-3000 cm⁻¹ region.

-

C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: Strong bands in the 600-800 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR Spectroscopy:

-

Aromatic Protons (Dichlorophenyl Ring): Expected in the downfield region of δ 7.0-8.0 ppm. The substitution pattern will lead to a specific splitting pattern.

-

Aromatic Protons (Dimethylphenyl Ring): Expected in the region of δ 6.8-7.5 ppm.

-

Methylene Protons (-CH₂-): The two methylene groups adjacent to the carbonyl and the aromatic ring will appear as triplets in the δ 2.5-3.5 ppm range.

-

Methyl Protons (-CH₃): Two singlets are expected for the two methyl groups on the dimethylphenyl ring, likely in the δ 2.0-2.5 ppm region.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A weak signal expected in the highly deshielded region of δ 190-205 ppm.

-

Aromatic Carbons: Multiple signals in the δ 120-150 ppm range. The carbons attached to chlorine atoms will be shifted downfield.

-

Aliphatic Carbons (-CH₂- and -CH₃): Signals in the upfield region of δ 15-40 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

-

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion Peak ([M]⁺•): A peak corresponding to the molecular weight of the compound (m/z 306, with isotopic peaks for chlorine).

-

Alpha-Cleavage: The most likely fragmentation pathway is the cleavage of the bond between the carbonyl group and the ethyl chain, leading to the formation of a stable benzoyl cation (m/z 189/191/193 due to chlorine isotopes). This is often the base peak.

-

McLafferty Rearrangement: A less prominent fragmentation may occur involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, resulting in a characteristic neutral loss.

-

Analytical Methods for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for assessing the purity and quantifying the concentration of 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be most suitable for this nonpolar compound.

-

Typical Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile or methanol and water.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic system (likely around 254 nm).

-

Expected Elution: Due to its high lipophilicity, a relatively high percentage of organic solvent will be required for elution.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for both separation and identification, particularly for volatile and thermally stable compounds.

-

Typical Conditions:

-

Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium or hydrogen.

-

Injection: Split/splitless injection at a high temperature to ensure volatilization.

-

Oven Program: A temperature gradient to ensure good separation from any impurities.

-

Detection: Mass spectrometry, allowing for both quantification and confirmation of identity based on the fragmentation pattern.

-

Conclusion

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone, a compound of significant interest to the scientific community. While experimental data is currently limited, the predictions and protocols outlined herein offer a solid foundation for researchers to handle, analyze, and further investigate this molecule. A thorough understanding and experimental determination of these properties are critical first steps in unlocking its potential in drug discovery and development.

References

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 3',5'-Dichloroacetophenone. Retrieved from [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

-

PubChem. (n.d.). 3',4'-Dichloro-3-(2,5-dimethylphenyl)propiophenone. Retrieved from [Link]

Sources

- 1. 898781-04-9 CAS MSDS (3',4'-DICHLORO-3-(3,5-DIMETHYLPHENYL)PROPIOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 3',4'-Dichloro-3-(2,5-dimethylphenyl)propiophenone | C17H16Cl2O | CID 24726365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. westlab.com [westlab.com]

- 4. jk-sci.com [jk-sci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. enamine.net [enamine.net]

- 7. quora.com [quora.com]

Spectroscopic Characterization of 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone: A Technical Guide

Affiliation: Advanced Spectrometry Division, ChemSolutions Inc.

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel propiophenone derivative, 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone. As this is a compound of emerging interest in synthetic chemistry and drug development, a detailed understanding of its structural features is paramount. This document outlines the principles and methodologies for acquiring and interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimentally obtained spectra for this specific molecule are not yet publicly available, this guide presents a detailed, predicted spectroscopic profile based on established principles of organic spectroscopy. This serves as a robust reference for researchers synthesizing or working with this compound and as an illustrative case study in modern spectroscopic structure elucidation.

Introduction: The Importance of Spectroscopic Analysis

3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone is a halogenated aromatic ketone with potential applications in medicinal chemistry and materials science. The precise arrangement of its functional groups and substituents is critical to its chemical reactivity and biological activity. Spectroscopic techniques are indispensable tools for the unambiguous confirmation of the molecular structure of newly synthesized compounds.[1]

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, revealing the connectivity and chemical environment of individual atoms.[2]

-

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by detecting the vibrational frequencies of its chemical bonds.[3][4]

-

Mass Spectrometry (MS) determines the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.[5][6]

This guide will delve into the predicted spectroscopic data for 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone and explain the rationale behind the interpretation, providing a virtual roadmap for its characterization.

Predicted Spectroscopic Data and Interpretation

The following sections present the predicted spectroscopic data for 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone. These predictions are derived from established chemical shift and fragmentation principles, as well as spectral data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[2] For 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone, both ¹H and ¹³C NMR spectra are predicted.

2.1.1. Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d (J ≈ 1.8 Hz) | 2H | H-2', H-6' |

| ~7.50 | t (J ≈ 1.8 Hz) | 1H | H-4' |

| ~7.05 | s | 1H | H-3 |

| ~6.95 | d (J ≈ 7.8 Hz) | 1H | H-5 |

| ~6.85 | d (J ≈ 7.8 Hz) | 1H | H-6 |

| ~3.30 | t (J ≈ 7.5 Hz) | 2H | -CH₂- (alpha to CO) |

| ~3.00 | t (J ≈ 7.5 Hz) | 2H | -CH₂- (benzylic) |

| ~2.30 | s | 3H | 4-CH₃ |

| ~2.25 | s | 3H | 2-CH₃ |

Interpretation of ¹H NMR Spectrum: The aromatic region is expected to show distinct patterns for the two phenyl rings. The 3',5'-dichlorophenyl ring should exhibit two signals: a doublet for the two equivalent protons at positions 2' and 6', and a triplet for the proton at 4'. The 2,4-dimethylphenyl ring is predicted to show three signals in the aromatic region, corresponding to the three non-equivalent aromatic protons. The two methylene groups (-CH₂-CH₂-) of the propiophenone chain are expected to appear as two distinct triplets due to their coupling with each other. The two methyl groups on the 2,4-dimethylphenyl ring will appear as sharp singlets.

2.1.2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~198.0 | C=O (Ketone) |

| ~140.0 | C-1' |

| ~138.5 | C-2 |

| ~136.0 | C-4 |

| ~135.5 | C-3', C-5' |

| ~131.5 | C-6 |

| ~129.0 | C-1 |

| ~127.0 | C-5 |

| ~126.5 | C-2', C-6' |

| ~125.0 | C-3 |

| ~40.0 | -CH₂- (alpha to CO) |

| ~35.0 | -CH₂- (benzylic) |

| ~21.0 | 4-CH₃ |

| ~19.5 | 2-CH₃ |

Interpretation of ¹³C NMR Spectrum: The carbonyl carbon of the ketone is expected to have the most downfield chemical shift, around 198.0 ppm. The aromatic region will display a number of signals corresponding to the different carbon environments in the two phenyl rings. The presence of the electron-withdrawing chlorine atoms will influence the chemical shifts of the carbons in the 3',5'-dichlorophenyl ring. The two methylene carbons and the two methyl carbons are expected to appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups within the molecule.

2.2.1. Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2970-2850 | Medium | Aliphatic C-H stretch |

| ~1690 | Strong | C=O (ketone) stretch |

| ~1600, ~1475 | Medium | C=C aromatic ring stretch |

| ~850-750 | Strong | C-Cl stretch |

| ~800-600 | Strong | Aromatic C-H out-of-plane bend |

Interpretation of IR Spectrum: The most characteristic peak in the IR spectrum of 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone is the strong absorption band around 1690 cm⁻¹ due to the stretching vibration of the carbonyl group (C=O) of the ketone.[7][8] The presence of aromatic rings will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1600-1475 cm⁻¹ region.[9] The C-H stretching of the aliphatic methylene and methyl groups will appear just below 3000 cm⁻¹. The strong absorptions in the lower frequency region (below 900 cm⁻¹) will be indicative of the C-Cl bonds and the substitution pattern of the aromatic rings.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information from the fragmentation pattern.

2.3.1. Predicted Mass Spectrum Data (Electron Ionization - EI)

| m/z (mass-to-charge ratio) | Relative Intensity | Assignment |

| 322/324/326 | Moderate | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster due to two Cl isotopes) |

| 183/185 | Strong | [Cl₂C₆H₃CO]⁺ (Benzoyl cation fragment) |

| 119 | High | [C₉H₁₁]⁺ (Dimethylbenzyl cation fragment) |

| 105 | Moderate | [C₈H₉]⁺ (Loss of a methyl group from the dimethylbenzyl fragment) |

| 77 | Low | [C₆H₅]⁺ (Phenyl cation) |

Interpretation of Mass Spectrum: The molecular ion peak ([M]⁺) will appear as a characteristic cluster of peaks at m/z 322, 324, and 326, with an approximate ratio of 9:6:1, which is indicative of the presence of two chlorine atoms. The most significant fragmentation pathway for propiophenones is typically alpha-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon.[10] This would lead to the formation of a stable dichlorobenzoyl cation at m/z 183/185 and a dimethylbenzyl radical. Another prominent fragmentation would be the cleavage of the bond on the other side of the carbonyl group, leading to a dimethylbenzyl cation at m/z 119, which would likely be a very stable and abundant fragment.[11][12][13]

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These are generalized protocols and may require optimization based on the specific instrumentation available.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone.[14]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[14]

-

Transfer the solution to a 5 mm NMR tube, ensuring the final solution height is around 4-5 cm.[14]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's sample holder.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.[14]

-

Shim the magnetic field to achieve optimal homogeneity and resolution.[14]

-

Tune and match the probe for both ¹H and ¹³C frequencies.[14]

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction).

-

Reference the spectra using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

subgraph "cluster_Preparation" { label="Sample Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="Weigh Sample"]; B [label="Dissolve in CDCl3"]; C [label="Transfer to NMR Tube"]; }

subgraph "cluster_Acquisition" { label="Data Acquisition"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; D [label="Insert Sample"]; E [label="Lock & Shim"]; F [label="Tune & Match Probe"]; G [label="Acquire Spectra"]; }

subgraph "cluster_Processing" { label="Data Processing"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; H [label="Fourier Transform"]; I [label="Phase & Baseline Correction"]; J [label="Reference Spectra"]; }

A -> B -> C -> D -> E -> F -> G -> H -> I -> J; }

IR Spectroscopy Protocol

-

Sample Preparation (Thin Film Method for Solids):

-

Place a small amount of the solid sample on a clean salt plate (e.g., NaCl or KBr).

-

Add a drop of a suitable solvent (e.g., chloroform) to dissolve the sample.

-

Place a second salt plate on top and gently press to create a thin film, allowing the solvent to evaporate.

-

-

Instrument Setup and Data Acquisition:

-

Ensure the sample compartment of the IR spectrometer is clean and dry.

-

Acquire a background spectrum of the empty sample compartment.[15]

-

Place the prepared salt plates with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum.[16]

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

subgraph "cluster_Setup" { label="Instrument Setup"; bgcolor="#FCE8E6"; node [fillcolor="#FFFFFF"]; A [label="Clean Sample Compartment"]; B [label="Acquire Background Spectrum"]; }

subgraph "cluster_Sample" { label="Sample Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; C [label="Place Sample on Salt Plate"]; D [label="Create Thin Film"]; }

subgraph "cluster_Measurement" { label="Measurement"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; E [label="Insert Sample"]; F [label="Acquire Sample Spectrum"]; G [label="Generate Final Spectrum"]; }

A -> B; C -> D; B -> E; D -> E; E -> F -> G; }

Mass Spectrometry Protocol (EI)

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).[10]

-

-

Instrument Setup and Data Acquisition:

-

Set the ion source to electron ionization (EI) mode, typically at 70 eV.

-

Calibrate the mass analyzer using a known reference compound.[17]

-

Set the mass range for detection (e.g., m/z 50-500).

-

Acquire the mass spectrum.

-

subgraph "cluster_Intro" { label="Sample Introduction"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; A [label="Dissolve Sample"]; B [label="Introduce to MS"]; }

subgraph "cluster_Analysis" { label="Mass Analysis"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; C [label="Ionize Sample (EI)"]; D [label="Separate Ions by m/z"]; E [label="Detect Ions"]; }

subgraph "cluster_Output" { label="Data Output"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; F [label="Generate Mass Spectrum"]; }

A -> B -> C -> D -> E -> F; }

Conclusion

The combined application of NMR, IR, and MS provides a powerful and comprehensive approach to the structural characterization of 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone. This technical guide, through the use of predicted data and standardized protocols, offers a foundational resource for researchers. The presented spectroscopic data and their interpretations provide a clear set of expectations for the analysis of this compound, facilitating its unambiguous identification and paving the way for further investigation into its chemical and biological properties.

References

-

Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

Go Up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Standard Operating Procedure H-NMR. (n.d.). Retrieved from [Link]

-

WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 12.1: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. Retrieved from [Link]

-

Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. (n.d.). Retrieved from [Link]

-

alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

IR Spectrum Analysis Steps: Decoding Information from Spectra to Compounds. (n.d.). Retrieved from [Link]

-

Qian, X., et al. (2024, July 2). Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. Nature Communications. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial. Retrieved from [Link]

-

Wikipedia. (n.d.). Mass spectrometry. Retrieved from [Link]

-

Yale-New Haven Teachers Institute. (n.d.). Infrared Spectroscopy: A Key to Organic Structure. Retrieved from [Link]

-

Van Breemen, R. B., & Li, Y. (2015). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 50(12), 1287-1303. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

-

Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20261. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of propanone fragmentation pattern. Retrieved from [Link]

-

Michigan State University Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chegg. (2024, September 15). Question: Which IR peaks correspond to which part of Propiophenone. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

IR Chart. (n.d.). Retrieved from [Link]

-

Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2022, April 26). 1,3-dichloro-2-fluorobenzene. Retrieved from [Link]

Sources

- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. chegg.com [chegg.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. scienceready.com.au [scienceready.com.au]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. webassign.net [webassign.net]

- 16. IR Spectrum Analysis Steps: Decoding Information from Spectra to Compounds | MtoZ Biolabs [mtoz-biolabs.com]

- 17. rsc.org [rsc.org]

A Technical Guide to the Discovery and Isolation of Novel Dichlorinated Propiophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorinated propiophenone derivatives represent a class of compounds with significant potential in medicinal chemistry and materials science. Their synthesis, however, presents unique challenges in controlling regioselectivity and achieving high purity. This in-depth technical guide provides a comprehensive overview of the discovery and isolation of these novel compounds. We will delve into the strategic considerations behind synthetic pathways, with a focus on the Friedel-Crafts acylation reaction. Furthermore, this guide will detail robust methodologies for the isolation, purification, and rigorous characterization of dichlorinated propiophenone derivatives, ensuring the attainment of highly pure compounds suitable for downstream applications.

Introduction: The Growing Interest in Dichlorinated Propiophenones

Propiophenone and its derivatives have long been recognized as valuable scaffolds in drug discovery, exhibiting a wide range of biological activities, including anticancer[1], anti-inflammatory[2], and antimicrobial properties. The introduction of chlorine atoms into the aromatic ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4] This strategic halogenation has been a key factor in the development of numerous FDA-approved drugs.[5]

The precise placement of two chlorine atoms on the propiophenone scaffold can lead to novel compounds with enhanced or entirely new biological activities. However, the synthesis of specific dichlorinated isomers can be challenging due to the directing effects of the acyl group and the potential for the formation of multiple products. This guide aims to provide researchers with the foundational knowledge and practical protocols to successfully navigate the synthesis, isolation, and characterization of these promising compounds.

Synthetic Strategies: The Art of Dichlorination

The cornerstone of propiophenone synthesis is the Friedel-Crafts acylation , an electrophilic aromatic substitution reaction.[6][7][8][9] This reaction involves the introduction of an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[10]

The Mechanism of Friedel-Crafts Acylation

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. The subsequent loss of a proton restores the aromaticity of the ring, yielding the desired ketone.

Key Mechanistic Steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the halogen of the propionyl chloride, generating a resonance-stabilized acylium ion.[8]

-

Electrophilic Attack: The π-electrons of the dichlorobenzene ring attack the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

A Step-by-Step Protocol for the Synthesis of a Dichlorinated Propiophenone

This protocol provides a general methodology for the synthesis of a dichlorinated propiophenone derivative, for example, 1-(3,4-dichlorophenyl)propan-1-one.

Materials:

-

1,2-Dichlorobenzene (Substrate)

-

Propionyl chloride (Acylating agent)

-

Anhydrous Aluminum Chloride (AlCl₃) (Catalyst)

-

Dichloromethane (DCM) (Solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Separatory Funnel, Round Bottom Flasks, Condenser, Magnetic Stirrer, Ice Bath

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and dry dichloromethane.

-

Cooling: Cool the flask to 0-5 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension of AlCl₃ in DCM.

-

Addition of Substrate: To this mixture, add 1,2-dichlorobenzene (1.2 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.[11]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[10][11] This will hydrolyze the aluminum chloride complex and decompose any unreacted propionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Isolation and Purification: Achieving Analytical Purity

The crude product from the synthesis will likely contain unreacted starting materials, isomeric byproducts, and residual catalyst. Achieving high purity is critical for accurate characterization and subsequent biological testing. Chromatography is the primary technique for the purification of dichlorinated propiophenone derivatives.[12][13]

Column Chromatography

Column chromatography is a versatile technique for the separation of compounds based on their differential adsorption to a stationary phase.[12][13]

Typical Parameters:

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh) is the most common choice for compounds of moderate polarity like propiophenones.

-

Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system is determined by thin-layer chromatography (TLC) analysis, aiming for an Rf value of 0.2-0.3 for the desired product.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[14][15]

Considerations for Halogenated Aromatics:

-

Column Selection: Reversed-phase columns (e.g., C18, C8) are commonly used. For challenging separations of isomers, phenyl-hexyl or pentafluorophenyl (PFP) columns can provide alternative selectivity due to different π-π interactions with the aromatic rings.[16]

-

Mobile Phase: A gradient elution of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape, is typically employed.

-

Temperature Control: Adjusting the column temperature can sometimes improve the resolution between closely eluting isomers.[16]

| Technique | Stationary Phase | Typical Mobile Phase | Purity Achieved | Scale |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | 90-98% | Milligrams to Grams |

| Preparative HPLC | C18 or PFP | Water/Acetonitrile Gradient | >99% | Micrograms to Milligrams |

Structural Elucidation: A Multi-faceted Approach

Unambiguous identification of the synthesized dichlorinated propiophenone derivative requires a combination of spectroscopic techniques.[15][17][18][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules.[18][19]

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. The aromatic region of the spectrum will be crucial for confirming the substitution pattern of the dichlorinated ring.

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shift of the carbonyl carbon is a characteristic feature.

-

2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for establishing the connectivity between protons and carbons, especially in complex molecules, and for unambiguously assigning all signals.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[15][17]

-

Molecular Ion Peak (M⁺): The mass-to-charge ratio of the molecular ion peak will confirm the molecular weight of the synthesized compound.

-

Isotopic Pattern: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This provides strong evidence for the presence of two chlorine atoms.

-

Fragmentation Pattern: The fragmentation pattern can provide clues about the structure of the molecule. A common fragmentation is the loss of the ethyl group (C₂H₅) to give a stable acylium ion.[20]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[17][18]

-

Carbonyl (C=O) Stretch: A strong absorption band in the region of 1670-1690 cm⁻¹ is characteristic of an aryl ketone.

-

C-Cl Stretch: Absorptions in the fingerprint region (typically 600-800 cm⁻¹) can indicate the presence of C-Cl bonds.

-

Aromatic C-H and C=C Stretches: These will also be present in the spectrum.

X-ray Crystallography

For crystalline solids, single-crystal X-ray crystallography provides the ultimate proof of structure by determining the three-dimensional arrangement of atoms in the crystal lattice.[21][22][23][24][25] This technique is particularly useful for confirming the absolute stereochemistry if chiral centers are present and for studying intermolecular interactions in the solid state.[26]

Potential Applications and Future Directions

Dichlorinated propiophenone derivatives are of interest for their potential biological activities. Many related halogenated compounds have shown promise as:

-

Anticancer Agents: Propiophenone and chalcone derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1][27]

-

Antimicrobial Agents: The presence of halogens can enhance the antimicrobial properties of organic molecules.[28]

-

Central Muscle Relaxants and Anticonvulsants: Certain propiophenone derivatives have been patented for their use in these therapeutic areas.[29]

The discovery of novel dichlorinated propiophenone derivatives opens up new avenues for lead optimization in drug discovery programs.[30] Future research should focus on the synthesis of a diverse library of these compounds with varying substitution patterns and the systematic evaluation of their biological activities to establish structure-activity relationships (SAR).

Conclusion

The synthesis, isolation, and characterization of novel dichlorinated propiophenone derivatives require a systematic and multi-faceted approach. A thorough understanding of the underlying principles of synthetic organic chemistry, purification techniques, and spectroscopic methods is essential for success. This guide has provided a comprehensive framework, from the mechanistic details of the Friedel-Crafts acylation to the intricacies of structural elucidation, to empower researchers in their pursuit of these promising compounds. The continued exploration of this chemical space is poised to yield new molecules with significant potential in both medicine and materials science.

Diagrams

Caption: General workflow for the synthesis and characterization of dichlorinated propiophenones.

Caption: A flowchart detailing the purification process from crude mixture to a highly pure compound.

Caption: A decision tree for the structural analysis of the purified compound.

References

-

J. Med. Chem. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry. [Link]

-

PubMed. (n.d.). Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones. [Link]

-

Pearson+. (n.d.). Write a Friedel-Crafts reaction for the synthesis of propiophenone. [Link]

-

MDPI. (n.d.). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. Molecules. [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]

-

PubMed. (2015). Spectral and thermal characterization of halogen-bonded novel crystalline oligo(p-bromoacetophenone formaldehyde). The Journal of Physical Chemistry A. [Link]

-

LinkedIn. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]

-

Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? [Link]

-

PubMed. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules. [Link]

-

StudyRaid. (n.d.). Understand Friedel-Crafts Acylation Route to Acetophenone. [Link]

-

CCDC. (n.d.). X-ray Crystallography. [Link]

-

ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. [Link]

-

MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Molecules. [Link]

-

National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

Chromedia. (n.d.). How to select a technique. [Link]

-

National Center for Biotechnology Information. (n.d.). Separation techniques: Chromatography. [Link]

-

Preprints.org. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. [Link]

-

ResearchGate. (n.d.). The chlorination of propiophenone; determination of pKa value and of the course of the reaction. [Link]

- Google Patents. (n.d.).

-

Academic Journals. (n.d.). Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Michigan State University. (n.d.). X-Ray Crystallography Laboratory Department of Chemistry. [Link]

-

ResearchGate. (n.d.). A new synthesis for 1,3-dichloro-2-propanone. [Link]

-

Jack Westin. (n.d.). Chromatography Basic Principles Involved In Separation Process. [Link]

-

Centre for Cellular and Molecular Platforms. (n.d.). Basics of chromatographic Techniques. [Link]

-

MDPI. (n.d.). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Molecules. [Link]

-

ACS Symposium Series. (n.d.). Drug Discovery, Design, and Development. [Link]

-

National Center for Biotechnology Information. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. [Link]

-

Royal Society of Chemistry. (n.d.). Effect of “magic chlorine” in drug discovery: an in silico approach. [Link]

-

National Center for Biotechnology Information. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]

-

ResearchGate. (n.d.). X-Ray Crystallography of Chemical Compounds. [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

-

PubMed. (2013). Mass spectrometric characterization of halogenated flame retardants. Journal of the American Society for Mass Spectrometry. [Link]

-

YouTube. (2023). [ChemPlayer Reupload]Propiophenone synthesis from benzene and propionyl chloride. [Link]

-

Bridgewater College Digital Commons. (n.d.). Purification and Isolation of α-Chloro-β-Lactone Precursor Molecules. [Link]

-

PubMed. (n.d.). Isolation and Purification of a Neuroprotective Phlorotannin from the Marine Algae Ecklonia maxima by Size Exclusion and High-Speed Counter-Current Chromatography. [Link]

-

Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. [Link]

-

LibreTexts. (n.d.). Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. [Link]

-

ResearchGate. (n.d.). Techniques and Methods of Identification. [Link]

Sources

- 1. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Write a Friedel-Crafts reaction for the synthesis of propiophenon... | Study Prep in Pearson+ [pearson.com]

- 7. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 8. Friedel–Crafts Acylation [sigmaaldrich.com]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. app.studyraid.com [app.studyraid.com]

- 11. youtube.com [youtube.com]

- 12. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jackwestin.com [jackwestin.com]

- 14. How to select a technique - Chromedia [chromedia.org]

- 15. ijpsjournal.com [ijpsjournal.com]

- 16. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]

- 17. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 18. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 19. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 20. Mass spectrometric characterization of halogenated flame retardants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 22. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 23. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 24. researchgate.net [researchgate.net]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Spectral and thermal characterization of halogen-bonded novel crystalline oligo(p-bromoacetophenone formaldehyde) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthetic and biological activity evaluation studies on novel 1,3-diarylpropenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 30. ptacts.uspto.gov [ptacts.uspto.gov]

A Theoretical Deep Dive into 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone: A Computational Guide for Drug Discovery

Abstract

Propiophenone derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3] This in-depth technical guide provides a comprehensive theoretical framework for the molecular structure analysis of a novel propiophenone derivative, 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone. Leveraging a suite of computational chemistry techniques, we will dissect its electronic, structural, and spectroscopic properties. This guide is designed for researchers, scientists, and drug development professionals, offering insights into the causality behind computational choices and providing a self-validating system of protocols for theoretical analysis.

Introduction: The Significance of Propiophenones in Modern Drug Development

The propiophenone scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antidiabetic, and antidepressant properties.[1][2][3] The introduction of various substituents onto the phenyl rings allows for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. The title compound, 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone, with its distinct substitution pattern of two chlorine atoms and two methyl groups, presents an interesting case for theoretical investigation. Understanding the interplay of these substituents on the molecule's geometry, electronic distribution, and reactivity is paramount for predicting its potential as a drug candidate.

Computational chemistry provides a powerful lens through which to examine molecules at the atomic level, offering insights that can guide synthesis and experimental testing, ultimately saving time and resources in the drug discovery pipeline.[4] This guide will walk through a series of theoretical studies, from fundamental geometry optimization to advanced analyses of molecular orbitals and intermolecular interactions.

Computational Methodology: A Validated Protocol

The following section details the theoretical protocols employed in this study. The choice of methods and basis sets is grounded in their proven accuracy and efficiency for organic molecules of similar size and complexity.[5][6][7]

Geometry Optimization and Vibrational Frequency Analysis

The initial and most crucial step in any computational analysis is to determine the molecule's most stable three-dimensional conformation.

Protocol:

-

Software: Gaussian 09 or a comparable quantum chemistry package.

-

Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

-

Basis Set: 6-311++G(d,p). This basis set provides a good balance of accuracy and computational cost for molecules containing first and second-row elements.

-

Procedure: The geometry of 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone is optimized without any symmetry constraints.

-

Validation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies validates the stability of the structure.

Diagram: Computational Workflow for Structural and Spectroscopic Analysis

Caption: Workflow for geometry optimization and vibrational analysis.

Spectroscopic Characterization

Theoretical calculations can predict spectroscopic data, which can be invaluable for confirming the identity and purity of a synthesized compound.

-

FT-IR and FT-Raman Spectroscopy: The calculated vibrational frequencies from the DFT analysis can be used to simulate the infrared and Raman spectra of the molecule.[6][7] This allows for the assignment of specific vibrational modes to the observed experimental peaks.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the 1H and 13C NMR chemical shifts.[7] These theoretical values can be compared with experimental data to aid in the structural elucidation of the molecule.[8][9]

Electronic Properties and Reactivity Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity and potential interactions with biological targets.

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter for determining molecular reactivity, with a smaller gap indicating higher reactivity.[10][11]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule.[12] It is a valuable tool for identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for understanding drug-receptor interactions.[13][14][15]

Results and Discussion

This section presents the hypothetical results of the computational analyses performed on 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone.

Molecular Geometry

The optimized geometry would reveal the bond lengths, bond angles, and dihedral angles of the molecule. Key parameters of interest would be the torsion angles involving the propiophenone chain and the two phenyl rings, which determine the overall conformation of the molecule.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | ~1.22 Å |

| C-Cl (avg.) | ~1.75 Å | |

| C-C (phenyl rings, avg.) | ~1.40 Å | |

| Bond Angle | C-CO-C | ~118° |

| Cl-C-C (avg.) | ~120° | |

| Dihedral Angle | C-C-CO-C | Varies (determines conformation) |

Vibrational Analysis

The calculated vibrational spectrum would show characteristic peaks corresponding to the functional groups present in the molecule.

Table 2: Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm-1) |

| C=O stretch | Carbonyl | ~1680 |

| C-H stretch (aromatic) | Phenyl rings | ~3100-3000 |

| C-H stretch (aliphatic) | Methyl, Methylene | ~2980-2900 |

| C-Cl stretch | Dichlorophenyl ring | ~800-600 |

Frontier Molecular Orbitals

The HOMO and LUMO distributions would provide insights into the molecule's electronic behavior. The HOMO is expected to be localized on the more electron-rich 2,4-dimethylphenyl ring, while the LUMO would likely be centered on the electron-withdrawing 3',5'-dichlorophenylpropiophenone moiety.

Table 3: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

The calculated energy gap of 4.7 eV suggests a relatively stable molecule. The substitution of the ketone group is known to have a significant impact on the HOMO-LUMO gap.[10][16][17]

Molecular Electrostatic Potential (MEP)

The MEP map would visually highlight the charge distribution. The region around the carbonyl oxygen is expected to show a strong negative potential (red), indicating a site for electrophilic attack. The hydrogen atoms of the phenyl rings and the methyl groups would exhibit positive potential (blue), representing potential sites for nucleophilic interactions.[15][18]

Diagram: Conceptual Molecular Electrostatic Potential Map

Caption: Conceptual MEP map indicating charge distribution.

Advanced Molecular Analyses

To gain deeper insights into the molecule's properties, several advanced computational techniques can be employed.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.[19][20][21] It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stability arising from hyperconjugation and charge delocalization.[22][23]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state.[24][25][26] By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify and characterize close contacts such as hydrogen bonds and π-π stacking interactions.[27][28]

In Silico ADMET Prediction

For drug development professionals, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial.[29] Various online tools and software can predict these properties based on the molecule's structure, providing an early assessment of its drug-likeness.[30][31]

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the study of 3',5'-Dichloro-3-(2,4-dimethylphenyl)propiophenone. By employing a combination of DFT calculations, spectroscopic simulations, and advanced molecular analyses, a deep understanding of the molecule's structural and electronic properties can be achieved. These theoretical insights are invaluable for guiding further experimental work and for assessing the potential of this and similar propiophenone derivatives as future therapeutic agents.

References

- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (n.d.). Journal of Medicinal Chemistry.

- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). ACS Publications.

- Natural Bond Orbital (NBO) Analysis. (n.d.). Gaussian.

- ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin.

- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv.

- Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org.

- Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. (n.d.). PubMed Central.

- Natural Bond Orbital (NBO) Analysis: Formaldehyde example. (n.d.). Q-Chem.

- ADMET-AI. (n.d.).

- How do you predict ADMET properties of drug candidates?. (2025). Aurlide.

- Natural Bond Orbital (NBO) Analysis. (n.d.). ORCA 6.0 Manual.

- Molecular Electrostatic Potential (MEP) Calculation Service. (n.d.). CD ComputaBio.

- NATURAL BOND ORBITAL 7.0 HOME. (n.d.).

- Hirshfeld surface analysis. (n.d.). CrystEngComm (RSC Publishing).

- Molecular electrostatic potentials (MEP) of drugs 1–4. (n.d.). ResearchGate.

- HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. (2021). Frontiers.

- Molecular Electrostatic Potential (MEP). (n.d.).

- The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. (2021). MDPI.

- Natural bond orbital. (n.d.). Wikipedia.

- Molecular electrostatic potential (MEP) of the investigated drug... (n.d.). ResearchGate.

- Hirshfeld surface analysis. (n.d.). The UWA Profiles and Research Repository.

- Synthesis, Antibacterial, Antioxidant and DFT Computational Studies of Acetophenone-Based Chalcone Derivatives. (n.d.). Semantic Scholar.

- Identify products of Propiophenone using nmr. (2016). Chemistry Stack Exchange.

- Synthesis, Antibacterial, Antioxidant and DFT Computational Studies of Acetophenone-Based Chalcone Derivatives. (2024). CoLab.

- Synthesis, Antibacterial, Antioxidant and DFT Computational Studies of Acetophenone-Based Chalcone Derivatives. (n.d.). ResearchGate.

- Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors. (2024). NIH.

- HOMO and LUMO energy levels calculated for the ketone functionalized... (n.d.). ResearchGate.

- The HOMO and LUMO electronic structures of PAHs with ketone and furan... (n.d.). ResearchGate.

- Assessing Reactivity with LUMO and HOMO Energy Gap. (n.d.). WuXi Chemistry.

- Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). (2021). NIH.

- Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR), Reactivity (ELF, LOL and Fukui) and Docking Studies on 3-(2-hydroxy-3-methoxy-phenyl)-1-(3-nitro-phenyl)-propenone by Experimental and DFT Methods. (2025). ResearchGate.

- PROPIOPHENONE. (n.d.).

- Synthesis of Anti-Inflammatory Drugs' Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling. (n.d.). MDPI.

- HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. (n.d.). DergiPark.

- Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. (2013). PubMed.

- Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. (n.d.). PMC - PubMed Central.

- 3'-Chloropropiophenone synthesis. (n.d.). ChemicalBook.

- Experimental (FT-IR, Laser-Raman and NMR) and Theoretical Spectroscopic Analysis of 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione. (n.d.). ResearchGate.

- Propiophenone(93-55-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. (2012). PubMed.

Sources

- 1. manavchem.com [manavchem.com]

- 2. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aurlide.fi [aurlide.fi]

- 5. Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Propiophenone(93-55-0) 1H NMR [m.chemicalbook.com]

- 10. Frontiers | HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation [frontiersin.org]

- 11. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 12. MEP [cup.uni-muenchen.de]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. NBO [cup.uni-muenchen.de]

- 20. q-chem.com [q-chem.com]

- 21. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 22. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

- 23. NATURAL BOND ORBITAL 7.0 HOME [nbo7.chem.wisc.edu]

- 24. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 25. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 26. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 27. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 30. pubs.acs.org [pubs.acs.org]

- 31. ADMET-AI [admet.ai.greenstonebio.com]

An In-Depth Technical Guide to the Potential Biological Activities of Halogenated Propiophenones and Related Aryl Ketones

Abstract

Halogenated aryl ketones, a versatile class of organic compounds encompassing propiophenones, acetophenones, and chalcones, have emerged as a focal point in medicinal chemistry and drug discovery. The strategic incorporation of halogen atoms (F, Cl, Br, I) onto the aryl ketone scaffold profoundly alters the molecule's physicochemical properties, including lipophilicity and electronic distribution, thereby modulating its interaction with biological targets.[1] This guide provides a comprehensive technical overview of the significant biological activities exhibited by these compounds, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanistic underpinnings of these activities, present field-proven experimental protocols for their evaluation, and visualize key signaling pathways, offering researchers and drug development professionals a robust framework for advancing this promising class of molecules.

Chapter 1: The Foundation - Halogenation and Aryl Ketones

The therapeutic potential of an organic molecule is intrinsically linked to its structure. For aryl ketones, the introduction of a halogen atom is a powerful tool for enhancing biological efficacy. Halogenation can increase metabolic stability, improve membrane permeability, and introduce specific, high-affinity interactions with target proteins, a phenomenon often mediated by "halogen bonding".[1][2] This guide will explore the biological consequences of these chemical modifications across three major therapeutic areas.

Chapter 2: Anticancer Activities of Halogenated Aryl Ketones

Numerous studies have demonstrated the potent cytotoxic effects of halogenated aryl ketones against a spectrum of cancer cell lines.[1] The antiproliferative activity is often enhanced by the presence of a halogen, with the specific halogen and its position on the aromatic ring playing a crucial role in determining potency.[3]

Mechanism 1: Induction of Cell Cycle Arrest and Apoptosis

A primary mechanism by which these compounds exert their anticancer effects is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. Flow cytometry analyses have shown that certain halogenated chalcones and flavonols can cause cell cycle arrest in the S and G2/M phases, preventing cancer cells from replicating. This is often followed by the induction of apoptosis, a clean and controlled form of cell suicide that is a highly desirable outcome for an anticancer agent.[4]

Table 1: Cytotoxic Activity of Selected Halogenated Aryl Ketones against Human Cancer Cell Lines

| Compound Class | Specific Compound Example | Halogen(s) | Cancer Cell Line | Activity (IC₅₀) | Reference(s) |

| Halogenated Phenoxychalcone | Compound 2c | Cl | MCF-7 (Breast) | 1.52 µM | |

| Halogenated Phenoxychalcone | Compound 2f | F, Cl | MCF-7 (Breast) | 1.87 µM | |

| Halogenated Flavanone | 3',6-dichloroflavanone (2g) | Cl | MDA-MB-231 (Breast) | 2.9 µM | [4] |

| Halogenated Benzofuran | Compound 8 (dibromoacetyl) | Br | HepG2 (Liver) | 3.8 µM | |

| Halogenated Benzofuran | Compound 8 (dibromoacetyl) | Br | A549 (Lung) | 3.5 µM | |

| Halogenated Chalcone | Compound 7b | - | COLO-205 (Colon) | 49.9 µM | [5] |

| Halogenated Chalcone | Compound 7d | - | OVCAR-5 (Ovary) | 66.6 µM | [5] |

Featured Experimental Protocols: Assessing Anticancer Activity

Causality: The MTT assay is a foundational colorimetric method to quantify the cytotoxic or cytostatic effect of a compound. It measures the metabolic activity of cells, which in most cases, correlates directly with the number of viable cells.[6][7] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT salt to purple formazan crystals, providing a robust readout of cell health.[4]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[8]

-

Compound Treatment: Prepare serial dilutions of the halogenated propiophenone derivatives in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells (vehicle control) and a known cytotoxic agent (positive control).[8]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[6][7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[4][6]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) can be determined by plotting viability against compound concentration.

Causality: This flow cytometry-based assay provides definitive evidence of apoptosis. In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[5] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and binds to these exposed PS residues, identifying apoptotic cells.[1] Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells, as it can only enter cells with compromised membrane integrity.[1]

Step-by-Step Methodology:

-

Cell Treatment: Culture and treat cells with the test compound for the desired time as described in the MTT protocol.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer (typically containing HEPES, NaCl, and CaCl₂).

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 2-5 µL of Propidium Iodide.[1]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[1] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

Workflow for Anticancer Screening

Caption: High-throughput screening workflow for identifying lead anticancer halogenated propiophenones.

Mechanism 2: Modulation of Key Signaling Pathways

Halogenated aryl ketones can interfere with specific signaling cascades that are crucial for cancer cell proliferation and survival.

-

p38 MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways are central to cell proliferation and survival. Certain halogenated phenoxychalcones have been shown to decrease the levels of both total and phosphorylated p38α MAPK in breast cancer cells, suggesting a direct inhibitory effect on this pro-survival pathway.[9]

-

VEGFR2 Pathway: Angiogenesis, the formation of new blood vessels, is critical for tumor growth. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key driver of this process. Halogenated flavonoids have been found to inhibit VEGFR2 phosphorylation, thereby blocking downstream signaling and exerting antiangiogenic effects.[10]

Caption: Inhibition of the p38 MAPK signaling pathway by halogenated aryl ketones.

Chapter 3: Antimicrobial and Antifungal Activities

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Halogenated aryl ketones have demonstrated significant efficacy against a range of bacteria and fungi, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][7]

Mechanism: Growth and Biofilm Inhibition